The compound can be sourced from various chemical suppliers and is often used in research settings for the synthesis of bioconjugates. It falls under the classification of polyethylene glycol derivatives and is particularly noted for its use in drug delivery systems and as a linker in peptide synthesis .
The synthesis of 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid typically involves several key steps:
The molecular structure of 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid features:
4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid primarily participates in:
Key reagents involved in these reactions include:
The mechanism of action for 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid involves:
The stability of the formed amide bonds is crucial for maintaining the functional integrity of biomolecules during biological assays or therapeutic applications.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.
4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid has significant applications in various fields:
Solid-phase synthesis has emerged as a pivotal technique for constructing symmetric PEG-based diacids like 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid (CAS 439114-13-3). This method involves anchoring a starting monomer to an insoluble resin, enabling sequential addition of ethylene oxide units through ether bond formation. The terminal carboxylic acid groups are introduced via bis-functionalization with halo-carboxylic acid precursors, typically 3-bromopropionic acid derivatives. A critical advantage of this approach is the facile purification of intermediates through simple resin washing, which minimizes diol or mono-acid byproducts that commonly plague solution-phase synthesis [6] [10]. The final cleavage from the resin yields the pure diacid with a typical molecular weight of 338.35 g/mol (C₁₄H₂₆O₉) [5] [9]. Commercial suppliers report purities >95% for solid-phase synthesized material, reflecting the method’s efficiency in controlling chain-length heterogeneity [3] [7].
Table 1: Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Purity | >95% (HPLC) | 85-90% (HPLC) |
Byproduct Formation | <5% (mono-acid/diol) | 10-15% (mono-acid/diol) |
Typical Scale | 0.1-5g (lab-scale) | Multi-kilogram (industrial) |
Purification Complexity | Low (resin washing) | High (chromatography) |
Commercial Price (1g) | $78-$359 [3] | $27-$250 [3] |
The diacid’s structural attributes—terminal carboxyl groups separated by a pentaethylene glycol spacer—render it ideal for proteolysis-targeting chimera (PROTAC) applications. Known commercially as Bis-PEG5-acid or PROTAC Linker 36, this compound bridges E3 ubiquitin ligase ligands (e.g., thalidomide derivatives) and target protein binders [5] [9]. Key functionalization involves activating the carboxyl groups as N-hydroxysuccinimide (NHS) esters for amide coupling with amine-containing motifs. Structural optimization studies reveal that the 19-atom chain length (incorporating 15 non-hydrogen atoms) optimally balances molecular flexibility and steric accessibility, enabling efficient ternary complex formation. This linker has been successfully employed in synthesizing CP5V, a PROTAC that specifically degrades Cdc20—a critical regulator of cell cycle progression [5] [9]. The hydrophilic PEG spacer (log P = 0.018) significantly enhances aqueous solubility (924 g/L at 25°C) compared to alkyl or aryl linkers, mitigating aggregation in biological systems [5] [10].
The ether linkages in 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid confer superior hydrolytic stability and conformational flexibility relative to ester-containing analogs. Density functional theory (DFT) calculations predict a C-O bond length of 1.42 Å in the -CH₂-CH₂-O- repeating units, with bond angles (~112°) facilitating a helical conformation that minimizes steric strain [9]. This contrasts sharply with ester-linked diacids, where the carbonyl group (C=O) introduces rigidity and electrophilicity, increasing susceptibility to enzymatic hydrolysis (in vitro half-life reduced by >50%) [10]. The ether-based architecture also enhances hydrophilicity, evidenced by a predicted pKₐ of 3.97±0.10 for the terminal carboxyl groups—slightly lower than ester-linked analogs (pKₐ ~4.2), enhancing ionization under physiological conditions [9]. Water solubility exceeds 900 g/L, enabling formulation in aqueous buffers without cosolvents [5].
Table 2: Physicochemical Properties of Ether vs. Ester Linkages
Property | Ether Linkages | Ester Linkages |
---|---|---|
Hydrolytic Stability | High (t₁/₂ > 72h, pH 7.4) | Low (t₁/₂ ~24h, pH 7.4) |
Conformational Flexibility | High (bond angle ~112°) | Moderate (bond angle ~120°) |
Aqueous Solubility | >900 g/L | 200-500 g/L |
Predicted pKₐ of COOH | 3.97 ± 0.10 | 4.20 ± 0.15 |
Enzymatic Degradation | Resistant | Susceptible |
The terminal carboxyl groups (-COOH) of this diacid serve as key conjugation sites for covalently linking E3 ligase ligands (e.g., cereblon or VHL binders) via amide bonds. Nuclear magnetic resonance (NMR) studies confirm the α-positioning of these groups relative to the ether oxygens, which electronically activates the carbonyl carbon for nucleophilic attack by amine functionalities [5]. Molecular docking simulations indicate that the 19-atom spacer length optimally orients E3 ligands (e.g., pomalidomide) and target proteins (e.g., Cdc20) within 30-40 Å—critical for ubiquitin transfer [5] [10]. Notably, shortening the spacer reduces ternary complex formation efficiency by >60%, while elongation diminishes cell permeability. The carboxyl groups’ reactivity is selectively modifiable: pre-activation with carbodiimides (EDC/DIC) allows sequential conjugation to avoid cross-reactivity, a strategy employed in synthesizing dimeric PSD-95 inhibitors for neurological applications [9] [10].
Table 3: Conjugation Efficiency Metrics for E3 Ligase Ligands
Parameter | Value/Observation | Impact on PROTAC Activity |
---|---|---|
Optimal Spacer Length | 19 atoms | Maximal ternary complex formation |
Amidation Yield | >85% (HPLC) | High functional conjugate purity |
Bond Length (C=O) | 1.21 Å (X-ray) | Facilitates nucleophilic attack |
Distance to Ether Oxygen | 2.48 Å (DFT) | Electronic activation |
ΔG Binding (E3 complex) | -9.2 kcal/mol (docking) | Strong ligand engagement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7